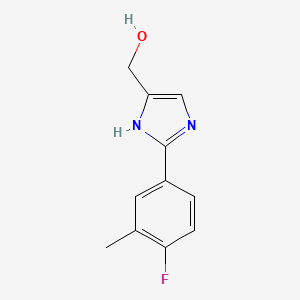
2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol is a chemical compound belonging to the imidazole family Imidazoles are a class of heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which is attached to the imidazole ring, and a methanol group at the 5-position of the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the condensation of an aromatic aldehyde with benzil and ammonium acetate under specific conditions .
Industrial Production Methods: Industrial production of this compound may utilize scalable and environmentally benign methods. For instance, the use of biodegradable lactic acid as a promoter in the synthesis of trisubstituted imidazoles has been demonstrated to be effective and eco-friendly . This method involves heating the reaction mixture to 160°C, which facilitates the formation of the desired imidazole derivative.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form corresponding dihydroimidazole derivatives.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of 2-(4-Fluoro-3-methylphenyl)imidazole-5-carboxylic acid.
Reduction: Formation of 2-(4-Fluoro-3-methylphenyl)dihydroimidazole-5-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. The fluoro and methyl groups on the phenyl ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- 2-(4-Fluorophenyl)imidazole-5-methanol
- 2-(3-Methylphenyl)imidazole-5-methanol
- 2-(4-Fluoro-3-methylphenyl)imidazole
Comparison: 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to 2-(4-Fluorophenyl)imidazole-5-methanol, the additional methyl group may enhance lipophilicity and membrane permeability. In contrast, 2-(3-Methylphenyl)imidazole-5-methanol lacks the fluoro group, which may reduce its binding affinity to certain targets .
Propriétés
Formule moléculaire |
C11H11FN2O |
|---|---|
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
[2-(4-fluoro-3-methylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11FN2O/c1-7-4-8(2-3-10(7)12)11-13-5-9(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
Clé InChI |
MTCZSWYGXWIHQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NC=C(N2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




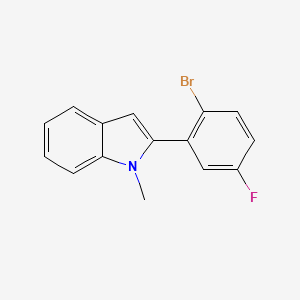
![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)
![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)
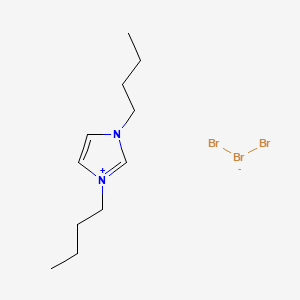
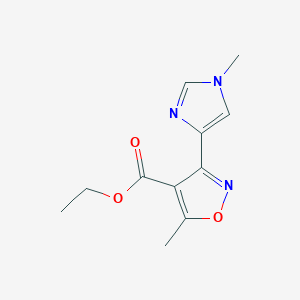
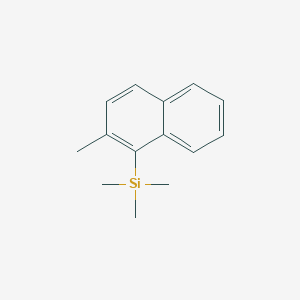
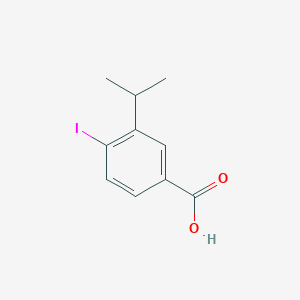

![9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683585.png)
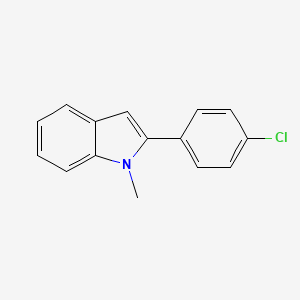
![[[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine](/img/structure/B13683592.png)
